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Compound of Interest

Compound Name: 3,5-Dibromosalicylaldehyde

Cat. No.: B1199182

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dibromosalicylaldehyde (CAS No: 90-59-5), a key intermediate in the synthesis of various
Schiff bases, ligands, and biologically active compounds. This document is intended for
researchers, scientists, and professionals in drug development, offering a centralized resource
for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial
for confirming the identity and purity of the compound in synthetic and analytical workflows.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3,5-
Dibromosalicylaldehyde. The data is presented in tabular format for clarity and ease of
comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data

The *H NMR spectrum of 3,5-Dibromosalicylaldehyde provides information on the chemical
environment of the hydrogen atoms in the molecule.
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Chemical Shift (8) Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
11.49-11.50 Singlet - -OH (hydroxyl proton)
] -CHO (aldehyde
9.81 Singlet
proton)
7.89 Doublet 2.3 Ar-H
7.66 Doublet 2.3 Ar-H

Solvent: CDCIs. Spectrometer frequency: 89.56 MHz and 399.65 MHz.[1]
13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Chemical Shift (d) ppm Assignment

1925 -CHO (aldehyde carbon)

159.2 C-OH (carbon attached to hydroxyl)
140.1 Ar-C

130.5 Ar-C

124.8 Ar-C-Br

115.6 Ar-C-Br

112.9 Ar-C

Solvent: CDCls.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment
~3400 Broad O-H stretch (hydroxyl group)
C=0 stretch (aldehyde
~1660 Strong
carbonyl)
~1570 Medium C=C stretch (aromatic ring)
~1250 Medium C-O stretch (phenol)
C-H bend (aromatic, out-of-
~860 Strong
plane)
~600-700 Medium-Strong C-Br stretch

Sample preparation: KBr wafer or ATR.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

mlz Relative Intensity (%) Assignment

282 ~48 [M+4]* (isotope peak with 2Br)
M+2]* (isotope peak with

280 100 EBr81I]3r)( pep

278 ~52 [M]* (molecular ion with 2Br)

252 ~3.5 [M-COJ*

223 ~7.0 [M-CHO-Br]*+

172 ~10.5 [M-2Br]*

143 ~9.7 [M-2Br-CHOJ*

lonization method: Electron lonization (El) at 75 eV.[1] The characteristic isotopic pattern of
bromine (7°Br and 8!Br in an approximate 1:1 ratio) is clearly visible in the mass spectrum, with
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prominent peaks at M, M+2, and M+4.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of 3,5-Dibromosalicylaldehyde.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a
clean, dry vial.

« Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm
NMR tube to remove any particulate matter.

o Cap the NMR tube securely.

1H and 3C NMR Acquisition:

e The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
e The instrument is locked onto the deuterium signal of the CDCIs solvent.

e Shimming is performed to optimize the magnetic field homogeneity.

e For IH NMR, a standard single-pulse experiment is used. Key parameters include a 30-45°
pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a
good signal-to-noise ratio.

e For 3C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum
to singlets for each carbon. A larger number of scans is required due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy (ATR Method)
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Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid 3,5-Dibromosalicylaldehyde powder onto the ATR
crystal, ensuring complete coverage.

Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4

cm™1,

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron lonization)

A small amount of the solid sample is introduced into the mass spectrometer, typically via a
direct insertion probe.

The sample is heated to induce volatilization into the ion source, which is maintained under

high vacuum.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.

The resulting positive ions are accelerated and separated based on their mass-to-charge
(m/z) ratio by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 3,5-Dibromosalicylaldehyde.
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Caption: Workflow for the synthesis,
Dibromosalicylaldehyde.

Need Custom Synthesis?

purification, and spectroscopic characterization of 3,5-

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dibromosalicylaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199182#spectroscopic-data-nmr-ir-mass-of-3-5-
dibromosalicylaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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